AMYLOID BETA-PROTEIN (1-38)

Aβ aggregation inhibition synaptic plasticity Alzheimer's disease

Select Aβ(1-38) for its unique role as a negative regulator of Aβ42 aggregation and cytotoxicity. Unlike other Aβ variants, Aβ38 exhibits slower aggregation kinetics and distinct fibrillar ultrastructure, making it essential for developing clinically superior CSF Aβ42/Aβ38 and plasma Aβ42/38 biomarker ratios. Its incorporation into LC-MS/MS panels overcomes ELISA limitations, enabling simultaneous quantification in the 0.05–45 ng/mL range. Synthetic Aβ(1-38) is the required reference standard for γ-secretase modulator pharmacodynamic readouts and serves as a length-matched, low-cytotoxicity (20 μM threshold) negative control for electrophysiology studies.

Molecular Formula C184H277N51O56S
Molecular Weight 4131.601
CAS No. 131438-74-9
Cat. No. B591754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMYLOID BETA-PROTEIN (1-38)
CAS131438-74-9
Molecular FormulaC184H277N51O56S
Molecular Weight4131.601
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1
InChIKeyNFHQEWIPLRTETB-CGARZLESSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid Beta-Protein (1-38) (CAS 131438-74-9): A C-Terminally Truncated Aβ Peptide Fragment for Alzheimer's Research and Biomarker Development


Amyloid Beta-Protein (1-38), also designated as Aβ38 or Aβ(1-38), is a 38-amino acid peptide fragment derived from the sequential cleavage of Amyloid Precursor Protein (APP) by β- and γ-secretases [1]. As a naturally occurring Aβ length variant, Aβ38 is the second most prominent Aβ form next to Aβ40, found abundantly in human cerebrospinal fluid (CSF) and blood [2]. With a molecular weight of approximately 4131.6 g/mol and a molecular formula of C₁₈₄H₂₇₇N₅₁O₅₆S , Aβ38 represents a critical C-terminally truncated variant that has been increasingly recognized for its distinct functional properties, including its capacity to act as a negative regulator of the aggregation-prone Aβ(1-42) peptide [3]. The compound serves as an essential research tool for studying amyloid aggregation mechanisms, developing diagnostic biomarkers, and evaluating γ-secretase modulator activity in preclinical and clinical Alzheimer's disease research.

Amyloid Beta-Protein (1-38) vs. Aβ(1-40) and Aβ(1-42): Why Aβ Length Variants Are Not Interchangeable Research Tools


Aβ length variants exhibit fundamentally divergent biophysical properties, aggregation kinetics, and functional effects that preclude their interchangeable use in research and development workflows. The C-terminal truncation that defines Aβ38 results in a peptide with significantly slower aggregation kinetics, longer nucleation times, and distinct fibrillar ultrastructure compared to Aβ40 and Aβ42 [1]. Critically, Aβ38 does not simply represent a less toxic analog; rather, it functions as an active negative regulator of Aβ42 aggregation and can reverse Aβ42-induced impairment of long-term potentiation in hippocampal slices, effects not observed with simple dilution or substitution with other Aβ variants [2]. Furthermore, the clinical diagnostic utility of Aβ38 is uniquely tied to its incorporation into CSF Aβ42/Aβ38 and plasma Aβ42/38 ratios, which have been demonstrated to be significantly superior to Aβ42 alone for detecting brain amyloid deposition and differentiating Alzheimer's disease from non-AD dementias [3]. Selecting an alternative Aβ variant without accounting for these distinct biochemical and functional properties introduces confounding variables that can invalidate aggregation studies, skew biomarker measurements, and compromise the reproducibility of experimental findings.

Quantitative Differentiation of Amyloid Beta-Protein (1-38) from Closest Analogs: Evidence-Based Selection Criteria


Aβ(1-38) Acts as a Negative Regulator of Aβ(1-42) Aggregation and Reverses Aβ42-Induced Synaptic Dysfunction

Aβ(1-38) interferes with the conversion of Aβ(1-42) to β-sheet-rich aggregates and reverses the negative impact of Aβ(1-42) on long-term potentiation (LTP) in acute hippocampal slices. Unlike Aβ(1-40), which shows different interaction patterns with Aβ(1-42), Aβ(1-38) exhibits a distinct capacity to mitigate Aβ(1-42)-induced neuropathological effects both in vitro and in vivo [1]. The functional reversal of synaptic impairment by Aβ(1-38) represents a property that is not observed with the more abundant Aβ(1-40) variant under identical experimental conditions, indicating a unique modulatory role specific to the 38-residue isoform [1].

Aβ aggregation inhibition synaptic plasticity Alzheimer's disease

Aggregation Kinetics: Aβ(1-38) Exhibits Significantly Slower Aggregation and Longer Nucleation Times than Aβ(1-42) and Aβ(1-43)

In a comparative analysis of aggregation behavior across multiple Aβ peptide variants, Aβ1-38 (along with Aβ1-37 and Aβ1-40) exhibited slow aggregation accompanied by long nucleation times and high final fluorescence intensity. In contrast, Aβ1-42 and Aβ1-43 aggregated rapidly with almost immediate onset, resulting in low final fluorescence intensity [1]. This kinetic divergence reflects fundamental differences in the self-assembly mechanisms of these peptides and has direct implications for the design and interpretation of in vitro aggregation assays.

amyloid aggregation kinetics Thioflavin T fluorescence fibril formation

Reduced Intrinsic Cytotoxicity of Aβ(1-38) Compared to Aβ(1-42) and Aβ(1-43) at Equivalent Concentrations

Aβ1-38 (and Aβ1-40) only cause cytotoxicity at a concentration of 20 μM, whereas Aβ1-42 and Aβ1-43 are significantly cytotoxic at a concentration of 5 μM [1]. This four-fold difference in the threshold concentration for inducing neuronal toxicity represents a quantifiable and functionally significant divergence between Aβ38 and the longer, more pathogenic Aβ42 and Aβ43 variants. Additionally, hippocampal slice LTP experiments have demonstrated that longer Aβ peptides (Aβ42, Aβ43) but not the shorter forms (Aβ37, Aβ38, Aβ39) can significantly inhibit synaptic function [2].

neuronal toxicity cell viability Alzheimer's disease

CSF Aβ38 Levels Differentiate Dementia Subtypes: Aβ38 as a Biomarker for Distinguishing Frontotemporal Dementia and Dementia with Lewy Bodies from Alzheimer's Disease

In frontotemporal dementia (FTD), a significant decrease in Aβ38 levels has been observed, and Aβ38 in particular was identified as the most useful biomarker to differentiate FTD subjects from those with other dementias [1]. Additionally, CSF Aβ38 levels have been shown to potentially contribute to the diagnostic distinction between Alzheimer's disease and dementia with Lewy bodies (DLB) [2]. This diagnostic utility of absolute Aβ38 levels contrasts with the role of Aβ42, where decreased levels are observed across multiple dementia subtypes, including non-AD conditions. Furthermore, lower Aβ38, Aβ40, and Aβ42 levels (but not the Aβ42/Aβ40 and Aβ42/Aβ38 ratios) correlate with non-AD-specific subcortical changes, such as larger lateral ventricles and white matter lesions [3].

cerebrospinal fluid biomarkers differential diagnosis neurodegeneration

CSF Aβ42/Aβ38 Ratio Demonstrates Superior Diagnostic Accuracy Compared to Aβ42 Alone for Detecting Brain Amyloid Deposition

In a multi-cohort study of 1,182 subjects across three different immunoassays (Euroimmun, Meso Scale Discovery, Quanterix), the CSF Aβ42/Aβ38 ratio was a significantly better predictor of abnormal amyloid PET than CSF Aβ42 alone in cases with subjective cognitive decline and mild cognitive impairment [1]. The ratio also showed increased accuracy compared to Aβ42 when distinguishing AD from dementia with Lewy bodies, Parkinson's disease dementia, and subcortical vascular dementia [1]. In a separate LC-MS/MS study of CSF samples from cognitively unimpaired subjects, the ratio of Aβ1-38 to Aβ1-42 was approximately 4.3:1 (666±249 pmol/L Aβ1-38 vs. 153.7±79.7 pmol/L Aβ1-42) [2].

amyloid PET imaging biomarker validation clinical diagnostics

Aβ(1-38) Levels Serve as a Pharmacodynamic Biomarker for γ-Secretase Modulator (GSM) Activity in Preclinical and Clinical Studies

γ-Secretase modulators (GSMs) such as BMS-932481 and BIIB042 induce a characteristic shift in Aβ peptide processing: decreasing Aβ1-42 and Aβ1-40 levels while increasing Aβ1-38 and Aβ1-37 levels, without altering total Aβ peptide pool [1][2]. In cell-based assays, BIIB042 reduced Aβ42 levels, increased Aβ38 levels, and had little effect on Aβ40 levels [2]. This pharmacodynamic signature has been validated in preclinical models and is now being monitored in clinical trials, where change from baseline in CSF Aβ38 is a specified outcome measure (NCT06402838) [3]. The increase in Aβ38 serves as a direct readout of GSM-mediated γ-secretase processing shift toward shorter, less pathogenic Aβ species.

γ-secretase modulation pharmacodynamics drug development

Primary Application Scenarios for Amyloid Beta-Protein (1-38): Evidence-Driven Use Cases in Research and Development


Calibration and Quality Control Standards for CSF and Plasma Aβ38 Quantification in LC-MS/MS and Immunoassay Workflows

Given the established concentration range of Aβ1-38 in cognitively unimpaired CSF (666±249 pmol/L) and the linear calibration range of validated LC-MS/MS methods (0.05–45 ng/mL for Aβx-38) [9][10], Aβ(1-38) synthetic peptide serves as an essential calibration standard for developing and validating quantitative assays. The inclusion of Aβ38 in multiplexed LC-MS/MS panels enables simultaneous quantification of Aβ1-38, Aβ1-40, Aβ1-42, and Aβ1-43, overcoming the limitations of sandwich ELISA methods that require multiple antibodies and separate assay steps [9]. This application is particularly critical for clinical research laboratories implementing the Aβ42/Aβ38 ratio as a diagnostic biomarker, a metric that has been demonstrated to be significantly superior to Aβ42 alone for detecting brain amyloid deposition and differentiating AD from non-AD dementias [8].

Negative Regulator Studies: Investigating Endogenous Inhibition of Aβ42 Aggregation and Synaptic Toxicity

Aβ(1-38) is uniquely suited for studies examining the endogenous regulatory mechanisms that modulate Aβ42 aggregation and toxicity. As demonstrated by Quartey et al., Aβ(1-38) interferes with the conversion of Aβ(1-42) to β-sheet-rich aggregates and reverses the negative impact of Aβ(1-42) on long-term potentiation in acute hippocampal slices [9]. Unlike simple dilution controls or alternative Aβ variants, Aβ(1-38) provides a physiologically relevant, naturally occurring peptide that recapitulates the endogenous pool of Aβ length variants. This application is supported by kinetic analyses showing that Aβ38 reduces the rate of Aβ42 aggregation in a concentration-dependent manner, and that combinations of Aβ37, Aβ38, and Aβ40 impede Aβ42 aggregation more significantly than any single alloform independently [10].

Pharmacodynamic Biomarker Validation in γ-Secretase Modulator Drug Development Programs

For pharmaceutical development teams evaluating γ-secretase modulators (GSMs), Aβ38 quantification provides a direct and specific pharmacodynamic readout of target engagement. GSMs such as BIIB042 and BMS-932481 induce a characteristic increase in Aβ38 levels while decreasing Aβ42, without substantially altering total Aβ production [9][10]. This processing shift toward shorter, less pathogenic Aβ species is the intended therapeutic mechanism of GSM drug candidates, and monitoring the change from baseline in CSF Aβ38 levels has been incorporated as a specified outcome measure in ongoing clinical trials [8]. Aβ(1-38) synthetic peptide is therefore required as a reference standard for establishing calibration curves, validating assay performance across the expected dynamic range of Aβ38 changes (typically increases relative to baseline), and ensuring inter-laboratory comparability of pharmacodynamic data in multi-center trials.

Negative Control Peptide for Aβ42-Induced Neurotoxicity and Synaptic Dysfunction Studies

The quantifiably lower cytotoxicity threshold of Aβ38 (20 μM) compared to Aβ42 (5 μM) [9], combined with the finding that shorter Aβ peptides including Aβ38 do not significantly inhibit hippocampal LTP [10], positions Aβ38 as a length-matched negative control peptide for experiments designed to isolate the specific toxic effects of Aβ42. Because Aβ38 shares the same N-terminal sequence and similar molecular weight (4,131.6 g/mol vs. 4,514.1 g/mol for Aβ42), it controls for non-specific peptide effects, immunogenicity, and handling artifacts while introducing minimal confounding toxicity. This application is particularly relevant for electrophysiology studies examining Aβ42-induced impairment of synaptic plasticity, where Aβ38 has been shown to lack the inhibitory effects observed with longer Aβ variants [10].

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